REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[N:12][N:11]=1>C1C=CC=CC=1>[C:20]1([C:13]2[C:14]3[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:10]([NH:1][C:2]3[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=3)=[N:11][N:12]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1
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Name
|
|
Quantity
|
0.453 g
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Type
|
reactant
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Smiles
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NC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=NN=C(C2=CC=CC=C12)C1=CC=CC=C1
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Name
|
|
Quantity
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16.8 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The bottle was sealed
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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DISSOLUTION
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Details
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The crude material was dissolved in methanol
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Type
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CUSTOM
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Details
|
was purified by Gilson reverse phase liquid chromatography, 5-75% ACN/H2O/0.1% TFA over 14 min
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Duration
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14 min
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Type
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ADDITION
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Details
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brought to basic pH by addition of 1M NaHCO3
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic portion was dried with MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(C2=CC=CC=C12)NC1=CC=C(C=C1)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |